5-(4-Fluorophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium
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Overview
Description
5-(4-Fluorophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium is a heterocyclic compound that features a unique structure combining a thiazole ring with a thiazolium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium typically involves the reaction of 4-fluoroaniline with carbon disulfide and an appropriate halogenating agent to form the intermediate 4-fluorophenyl isothiocyanate. This intermediate then undergoes cyclization with a suitable amine to form the thiazole ring. The final step involves the quaternization of the thiazole nitrogen to form the thiazolium ion.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring.
Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
5-(4-Fluorophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to form specific interactions with these targets, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-7-phenyl-2H,3H,7H-imidazo(2,1-b)(1,3)thiazol-4-ium: Another heterocyclic compound with a similar structure but different substituents.
Thiazolo[5,4-d]thiazoles: Compounds with a similar thiazole core but different functional groups and properties.
Uniqueness
5-(4-Fluorophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium is unique due to its specific combination of a thiazole ring with a thiazolium ion and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H9FNS2+ |
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Molecular Weight |
238.3g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2,3-dihydro-[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium |
InChI |
InChI=1S/C11H9FNS2/c12-9-3-1-8(2-4-9)10-7-15-11-13(10)5-6-14-11/h1-4,7H,5-6H2/q+1 |
InChI Key |
BQJJHBGYVBPLIR-UHFFFAOYSA-N |
SMILES |
C1CSC2=[N+]1C(=CS2)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CSC2=[N+]1C(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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